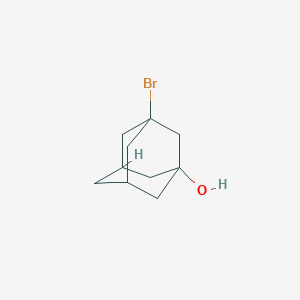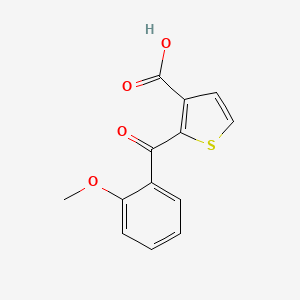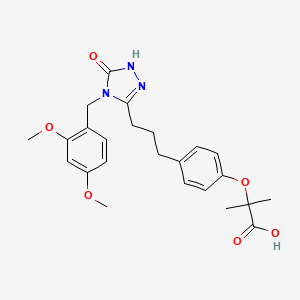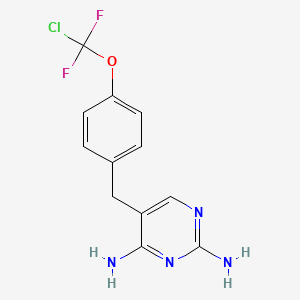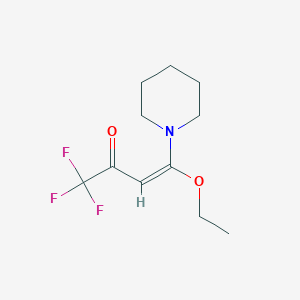
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a trichloroacetyl group attached to the pyrrolidine ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: 0°C to room temperature
- Reaction time: Several hours to ensure complete conversion
The reaction proceeds via the formation of an intermediate N-acylated product, which is then hydrolyzed to yield the final carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors with precise temperature control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state.
Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trichloroacetyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxo derivatives.
- Reduction may produce derivatives with fewer chlorine atoms.
- Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with biological receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
- Pyrrole derivatives
- Other N-acylated pyrrolidine compounds
Uniqueness
(S)-1-(2,2,2-Trichloroacetyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different profile of interactions and applications, making it valuable in specific research and industrial contexts.
Properties
Molecular Formula |
C7H8Cl3NO3 |
|---|---|
Molecular Weight |
260.5 g/mol |
IUPAC Name |
(2S)-1-(2,2,2-trichloroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H8Cl3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13)/t4-/m0/s1 |
InChI Key |
AFWGLZGDOZZTTC-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


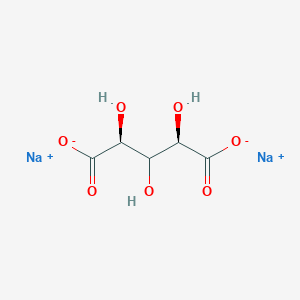
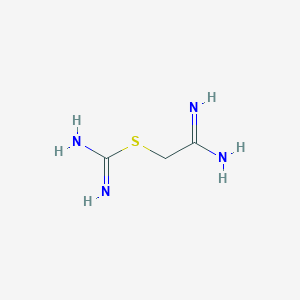
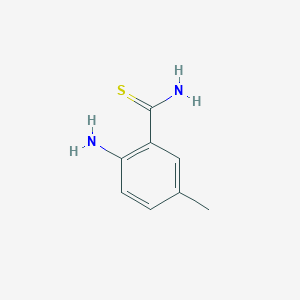
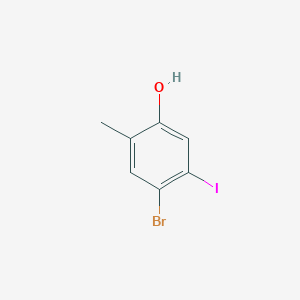
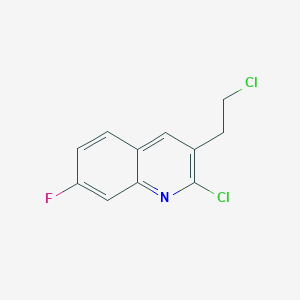
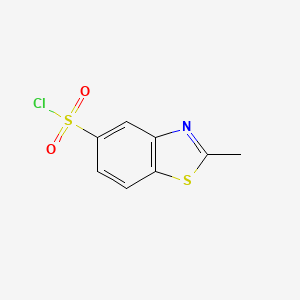
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
